SB-200646

Descripción general

Descripción

SB-200646: es un compuesto conocido por su función como antagonista selectivo de los receptores de serotonina, específicamente los receptores de 5-hidroxitriptamina 2B y 5-hidroxitriptamina 2C. Fue el primer compuesto descubierto que tenía selectividad para la 5-hidroxitriptamina 2B y la 5-hidroxitriptamina 2C sobre los receptores de 5-hidroxitriptamina 2A . Este compuesto ha mostrado propiedades ansiolíticas en modelos animales, lo que lo convierte en un tema de interés en la investigación farmacológica .

Aplicaciones Científicas De Investigación

Química: : SB-200646 se utiliza como un compuesto herramienta para estudiar la función de los receptores de serotonina, en particular los receptores de 5-hidroxitriptamina 2B y 5-hidroxitriptamina 2C. Ayuda a comprender el papel de estos receptores en varios procesos fisiológicos .

Biología: : En la investigación biológica, this compound se utiliza para investigar los efectos del antagonismo del receptor de serotonina en el comportamiento y la neurotransmisión. Se ha demostrado que altera la actividad de las neuronas dopaminérgicas del mesencéfalo, que están implicadas en las vías de recompensa y motivación .

Medicina: : this compound tiene posibles aplicaciones terapéuticas en el tratamiento de los trastornos de ansiedad debido a sus propiedades ansiolíticas. También se está explorando por sus efectos en otras afecciones neurológicas .

Industria: : Si bien su uso principal es en la investigación, this compound podría potencialmente desarrollarse como un agente terapéutico para uso clínico, pendiente de estudios y ensayos clínicos adicionales .

Mecanismo De Acción

SB-200646 ejerce sus efectos antagonizando selectivamente los receptores de 5-hidroxitriptamina 2B y 5-hidroxitriptamina 2C. Este antagonismo evita que la serotonina se una a estos receptores, modulando así las vías de señalización aguas abajo. El bloqueo de estos receptores afecta la liberación de neurotransmisores y la actividad neuronal, lo que lleva a sus efectos ansiolíticos .

Métodos De Preparación

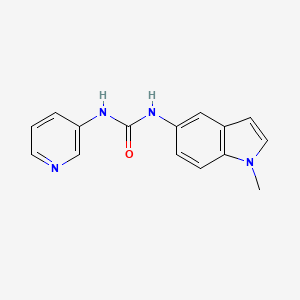

Rutas de Síntesis y Condiciones de Reacción: : La síntesis de SB-200646 implica la reacción de ácido 1-metil-1H-indol-5-carboxílico con cloruro de tionilo para formar el cloruro de ácido correspondiente. Este intermedio se hace reaccionar entonces con 3-aminopiridina para dar el producto final, 1-(1-metil-1H-indol-5-il)-3-piridin-3-ilurea .

Métodos de Producción Industrial: : Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, la síntesis generalmente sigue los procedimientos a escala de laboratorio con optimización para la producción a gran escala. Esto incluye garantizar una alta pureza y rendimiento a través de condiciones de reacción controladas y pasos de purificación como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: : SB-200646 experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos como la urea y las unidades de indol. También puede participar en enlaces de hidrógeno e interacciones π-π debido a su estructura aromática .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen cloruro de tionilo para la formación de cloruros de ácido y aminas para la formación de urea.

Enlazamiento de Hidrógeno: Disolventes como el dimetilsulfóxido y el agua pueden facilitar las interacciones de enlace de hidrógeno.

Productos Principales: : El producto principal de la síntesis de this compound es 1-(1-metil-1H-indol-5-il)-3-piridin-3-ilurea. Otros posibles subproductos incluyen materiales de partida sin reaccionar y subproductos de reacciones incompletas .

Comparación Con Compuestos Similares

Compuestos Similares

Ketanserina: Un antagonista no selectivo del receptor de serotonina que también se dirige a los receptores de 5-hidroxitriptamina 2A.

Ritanserina: Otro antagonista del receptor de serotonina con un espectro de actividad más amplio en comparación con SB-200646.

MDL100907: Un antagonista selectivo del receptor de 5-hidroxitriptamina 2A.

Singularidad: : this compound es único en su alta selectividad para los receptores de 5-hidroxitriptamina 2B y 5-hidroxitriptamina 2C sobre los receptores de 5-hidroxitriptamina 2A. Esta selectividad lo convierte en una herramienta valiosa para estudiar los roles específicos de estos receptores sin los efectos de confusión del antagonismo del receptor de 5-hidroxitriptamina 2A .

Actividad Biológica

N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea, also known as SB-200646, is a compound recognized for its biological activity primarily as a selective antagonist of serotonin receptors, particularly the 5-HT2B and 5-HT2C subtypes. This article delves into the biological activity of this compound, examining its mechanisms of action, research findings, and potential therapeutic applications.

Serotonin Receptor Antagonism

N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea functions by selectively blocking the 5-HT2B and 5-HT2C serotonin receptors. This action inhibits the signaling pathways typically activated by serotonin, leading to various physiological effects. The selectivity for these receptor subtypes over others, such as the 5-HT2A receptor, is significant as it may reduce side effects associated with broader serotonin receptor antagonists.

Biochemical Pathways

The blockade of 5-HT2B and 5-HT2C receptors affects multiple biochemical pathways, including those involved in mood regulation, anxiety response, and possibly appetite control. By inhibiting these pathways, this compound has been shown to exhibit anxiolytic properties in vivo, suggesting potential applications in treating anxiety disorders .

Electrophysiological Studies

Electrophysiological studies have demonstrated that N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea can modulate neuronal excitability by influencing serotonin-mediated synaptic transmission. These studies indicate that the compound can alter the firing rates of neurons in specific brain regions associated with anxiety and mood regulation.

In Vivo Studies

In vivo experiments have shown that this compound exhibits anxiolytic effects in animal models. For instance, administration of the compound resulted in reduced anxiety-like behaviors in tests such as the elevated plus maze and open field test. These findings suggest that the compound may be beneficial in developing new anxiolytic therapies .

Comparative Efficacy

Table 1 summarizes the comparative efficacy of N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea against other known serotonin antagonists:

| Compound | Receptor Target | Anxiolytic Activity | Selectivity Index |

|---|---|---|---|

| N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | 5-HT2B/5-HT2C | High | >10 |

| Ketanserin | 5-HT2A/5-HT2C | Moderate | 4 |

| Ritanserin | 5-HT2A/5-HT2C | Low | 3 |

Toxicity Studies

Toxicity assessments conducted on Vero cells (African green monkey kidney epithelial cells) indicated that N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea exhibits low toxicity at concentrations up to 100 μg/mL. The results showed no significant cytotoxic effects at this concentration, which is critical for its potential therapeutic use .

Case Studies

Several case studies have explored the therapeutic implications of N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea:

- Anxiety Disorders : A study involving animal models demonstrated that treatment with this compound significantly reduced anxiety-like behaviors compared to control groups. The results suggest that targeting the 5-HT2B and 5-HT2C receptors may provide a new avenue for anxiety treatment.

- Mood Regulation : Another study highlighted its potential role in mood stabilization by modulating serotonin levels in specific brain regions associated with depression and anxiety.

- Appetite Control : Preliminary findings indicate that this compound may influence appetite regulation through its action on serotonin receptors, suggesting further research into its role in obesity management.

Propiedades

IUPAC Name |

1-(1-methylindol-5-yl)-3-pyridin-3-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-19-8-6-11-9-12(4-5-14(11)19)17-15(20)18-13-3-2-7-16-10-13/h2-10H,1H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZZJTLBYXHUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162550 | |

| Record name | N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143797-63-1 | |

| Record name | N-(1-Methyl-1H-indol-5-yl)-N′-3-pyridinylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143797-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143797631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-200646 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT8F72CL8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SB-200646?

A1: this compound (N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea hydrochloride) acts as a potent and selective antagonist of serotonin (5-HT) receptors, primarily targeting the 5-HT2C and 5-HT2B subtypes. [, , ] This means it binds to these receptors and blocks the actions of serotonin, preventing the downstream effects typically mediated by these receptors.

Q2: What is the significance of this compound's selectivity for 5-HT2C/2B receptors?

A2: The selectivity of this compound is crucial because it allows researchers to study the specific roles of 5-HT2C and 5-HT2B receptors in various physiological and behavioral processes. This is particularly important as other 5-HT receptor subtypes, like 5-HT2A, often have overlapping functions. [] Previous tools lacked this selectivity, making it difficult to isolate the effects of individual subtypes.

Q3: How does this compound compare to other 5-HT2 receptor antagonists in terms of its affinity for different subtypes?

A3: this compound exhibits a higher affinity for 5-HT2C and 5-HT2B receptors compared to 5-HT2A receptors. Studies have shown that its binding affinity (pKi) for the rat 5-HT2A receptor is significantly lower than its affinity for the 5-HT2C and 5-HT2B receptors. [] This selectivity makes it a valuable pharmacological tool for dissecting the roles of these subtypes.

Q4: What are some of the physiological effects observed after administering this compound?

A4: this compound has demonstrated efficacy in reversing several effects attributed to 5-HT2C receptor activation. These include reversing m-chlorophenylpiperazine (mCPP)-induced hypolocomotion and hypophagia in rats. [] Furthermore, it has shown anxiolytic-like effects in the social interaction test, suggesting a potential role of 5-HT2C/2B receptors in anxiety. []

Q5: How does this compound impact the activity of dopamine neurons?

A5: Research shows that both acute and chronic administration of this compound can influence the activity of dopamine neurons in the substantia nigra pars compacta (SNC) and ventral tegmental area (VTA) of rats. [] These effects are similar to those observed with atypical antipsychotic drugs, indicating potential involvement of 5-HT2C/2B receptors in their mechanism of action.

Q6: Has this compound been used to study the role of 5-HT receptors in specific blood vessels?

A6: Yes, this compound has been instrumental in investigating the role of 5-HT receptors in vascular function. For instance, studies using this compound have revealed that 5-HT2B receptors mediate endothelium-dependent relaxation in rat jugular veins. [] Additionally, research suggests that endogenous nitric oxide selectively modulates 5-HT-mediated vasoconstriction in bovine pulmonary supernumerary arteries, potentially through a mechanism involving 5-HT2B receptors, as evidenced by the use of this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.